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Compound of Interest

Compound Name: Ophiobolin C

Cat. No.: B100131 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and drug development professionals working on the synthesis and

evaluation of Ophiobolin C analogs.

Frequently Asked Questions (FAQs)
General Questions
Q1: What is Ophiobolin C and what are its primary biological activities?

Ophiobolin C is a sesterterpenoid fungal phytotoxin produced by several species of fungi,

including those from the Bipolaris and Aspergillus genera.[1][2][3] It is part of the larger

ophiobolin family, characterized by a 5-8-5 tricyclic carbon skeleton.[1][4] Its reported biological

activities are diverse, including potent cytotoxicity against various cancer cell lines, particularly

chronic lymphocytic leukemia (CLL) where it can induce apoptosis at nanomolar

concentrations.[2][5][6] It has also been identified as an antagonist of the chemokine receptor

CCR5, which is a co-receptor for HIV-1 viral entry.[2]

Q2: What are the critical structural features of ophiobolins for potent cytotoxic activity?

Structure-activity relationship (SAR) studies have identified several key features essential for

the high bioactivity of ophiobolins:

A Hydroxy Group at C3: This feature is considered indispensable for strong activity.[5][6]
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An Aldehyde at C21: The presence of this aldehyde is crucial for cytotoxicity.[5]

The A/B-cis Ring Structure: This specific stereochemistry is correlated with higher potency.[5]

[6]

Modifications at C5 and C21: The dicarbonyl at C5 and C21, along with hydroxyl groups at

C3, C6, or C14, are critical for anticancer activities.[1] Conversely, analogs with a 6-alpha

(6R) stereochemistry (6-epi-ophiobolins) generally exhibit weaker biological activities.[1]

Synthesis & Troubleshooting
Q1: My radical cascade cyclization to form the 5-8-5 core is resulting in low yields and poor

diastereoselectivity. How can I troubleshoot this?

Low yields and poor stereoselectivity in radical cyclizations for the ophiobolin core are

common challenges. Here are some troubleshooting steps based on published syntheses:

Review Your Precursor: The structure and purity of the acyclic precursor are critical. Ensure

the correct placement of radical precursors (e.g., iodides or trichloroacetates) and initiating

groups.[7]

Optimize Radical Initiator/Mediator: The choice of initiator (e.g., Et₃B/O₂) and H-atom donor

can significantly influence the reaction.[7] Maimone's synthesis of (-)-6-epi-ophiobolin N

successfully used a chiral small-molecule thiol catalyst to alter the inherent stereochemical

preferences of the cyclization.[8][9] Exploring a range of sterically-biased mercaptans may

improve control over the stereocenter on the side chain.[7]

Control Reaction Conditions: Temperature, concentration, and rate of addition of the initiator

are key parameters. Run the reaction at high dilution to favor intramolecular cyclization over

polymerization. Ensure strict anaerobic conditions to prevent unwanted side reactions.

Q2: I am having difficulty with the late-stage oxidation of the side chain to form the aldehyde or

other motifs. What strategies are effective?

Late-stage oxidation on a complex core like the ophiobolin skeleton can be challenging due to

the presence of multiple reactive sites.
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Choice of Oxidant: Select a mild and selective oxidizing agent. For the conversion of a

primary alcohol to the C21 aldehyde, reagents like Dess-Martin periodinane (DMP) or

pyridinium chlorochromate (PCC) are often used. Over-oxidation to a carboxylic acid can be

a problem, so careful control of stoichiometry and reaction time is necessary.

Protecting Groups: If your molecule has other sensitive functional groups (e.g., other

hydroxyls), consider a protecting group strategy. You may need to protect other alcohols as

silyl ethers or other stable ethers, perform the desired oxidation, and then deprotect in the

final step.

Alternative Routes: Consider introducing the desired oxidation state earlier in the synthesis.

It may be more efficient to build the side chain with the aldehyde (in a protected form, like an

acetal) already in place before attaching it to the core.

Q3: Purification of my final ophiobolin analog is proving difficult due to its polarity and instability.

Do you have any recommendations?

Ophiobolin analogs can be sensitive, particularly to acid, base, and prolonged exposure to

silica gel.

Chromatography: Use a minimally acidic or neutral stationary phase. Consider using

deactivated silica gel (e.g., by pre-treating with a triethylamine solution in the eluent) or

alternative media like alumina or Florisil. Reverse-phase chromatography (C18) can also be

an effective alternative for polar compounds.

Minimize Exposure: Work quickly and keep the compound cold whenever possible. Avoid

prolonged storage in solvents, especially chlorinated ones.

Recrystallization: If a solid, attempt recrystallization from various solvent systems. This can

often provide highly pure material without the degradation risks associated with

chromatography.

Quantitative Data: Bioactivity of Ophiobolin Analogs
The following table summarizes the cytotoxic activities of various ophiobolin analogs against

different cell lines.
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Compound
Cell Line /
Target

Activity Type Value Reference(s)

Ophiobolin C

Chronic

Lymphocytic

Leukemia (CLL)

LC₅₀ 8 nM [2]

Ophiobolin C
Chemokine

Receptor CCR5
IC₅₀ 40 µM [2]

Ophiobolin A
Calmodulin

Inhibition
IC₅₀ 9 µM

Ophiobolin K

Chronic

Lymphocytic

Leukemia (CLL)

LC₅₀
Nanomolar

Range
[5]

6-epi-Ophiobolin

A

Human Tumor

Cell Lines

(various)

IC₅₀ 2.09–4.5 µM [10]

Viridicatumtoxin

Chronic

Lymphocytic

Leukemia (CLL)

& Stromal Cells

LC₅₀ 0.7–3.5 nM [5]

Key Experimental Protocols
Protocol 1: Reductive Radical Cascade Cyclization
This protocol is a generalized procedure based on the strategy used in the total synthesis of

(-)-6-epi-ophiobolin N for constructing the 5-8-5 core.[7][8]

Preparation: In a flame-dried, argon-purged flask, dissolve the acyclic precursor (e.g., an

analog of compound 18 from the Maimone synthesis) in degassed toluene (approx. 0.01 M).

Reagent Addition: Add the chiral thiol catalyst (e.g., compound 10 from the Maimone

synthesis, ~1.2 equivalents) and a hydride source such as (TMS)₃SiH (~1.5 equivalents).
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Initiation: Cool the solution to 0°C. Add triethylborane (Et₃B, 1.0 M in hexanes, ~0.5

equivalents) dropwise.

Reaction: After the initial addition, introduce a syringe pump containing additional Et₃B (1.0

M in hexanes, ~1.5 equivalents) and another syringe pump with air. Add the Et₃B solution

and air simultaneously and slowly over 6-8 hours to the stirred reaction mixture at 0°C. Note:

The slow, continuous introduction of air is crucial for initiating the radical chain reaction.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Quenching: Once the starting material is consumed, quench the reaction by opening it to the

air and adding a saturated aqueous solution of NaHCO₃.

Workup: Dilute with ethyl acetate and wash sequentially with water and brine. Dry the

organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the resulting tricyclic product (e.g., an analog of compound 20) via flash

column chromatography on silica gel.

Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro cytotoxicity of newly

synthesized ophiobolin analogs against cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C

in a 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the ophiobolin analogs in DMSO and then

further dilute in culture medium to the final desired concentrations (e.g., from 0.01 nM to 100

µM). The final DMSO concentration should be less than 0.5%.

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing

the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g.,

doxorubicin). Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours at 37°C. Note: Viable cells with active metabolism will convert the yellow

MTT into a purple formazan precipitate.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the compound concentration and determine the IC₅₀ value using a

non-linear regression analysis.
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Caption: Key Structure-Activity Relationships (SAR) for Ophiobolin Cytotoxicity.
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Caption: Generalized Workflow for the Total Synthesis of Ophiobolin Analogs.
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Caption: Postulated Mechanisms of Action for Ophiobolin-Induced Cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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